![molecular formula C24H22BrN5O2S B2437778 4-bromo-N-(4-((4-methyl-6-(p-tolylamino)pyrimidin-2-yl)amino)phenyl)benzenesulfonamide CAS No. 946296-63-5](/img/structure/B2437778.png)
4-bromo-N-(4-((4-methyl-6-(p-tolylamino)pyrimidin-2-yl)amino)phenyl)benzenesulfonamide
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Overview
Description
4-bromo-N-(4-((4-methyl-6-(p-tolylamino)pyrimidin-2-yl)amino)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C24H22BrN5O2S and its molecular weight is 524.44. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
Synthesis of Derivatives
A study by Ranganatha et al. (2018) involved the synthesis of derivatives like N-(5‑bromo‑2‑chloro‑pyrimidin-4-yl)-4-methyl-benzenesulfonamide, which showed significant antimicrobial activity against various bacterial and fungal strains (Ranganatha et al., 2018).
Antimicrobial Properties
Compounds such as 4-(5-Amino-4-cyano-1-p-tolyl-1H-pyrrol-3-yl)-N,N-dimethyl-benzenesulfonamide have been synthesized and showed promising results against Gram-positive and Gram-negative bacteria and fungi (Hassan et al., 2009).
Photophysicochemical Properties and Therapy Applications
Photosensitizing Abilities
Pişkin et al. (2020) described the synthesis of zinc phthalocyanine derivatives with benzenesulfonamide. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and are potential candidates for Type II photosensitizers in photodynamic cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).
Photodynamic Therapy
Another study by Öncül et al. (2022) explored zinc(II) phthalocyanine substituted with benzenesulfonamide units. These compounds have suitable photosensitizing abilities for photocatalytic applications, indicating their utility in alternative cancer therapy methods (Öncül, Öztürk, & Pişkin, 2022).
Spectroscopic and Structural Studies
Spectroscopic Characterization
The compound synthesized from 4-bromobenzaldehyde and sulfadiazine was characterized using various spectroscopic methods, and its molecular docking calculations were evaluated, showcasing its potential in diverse chemical applications (Sowrirajan, Elangovan, Ajithkumar, & Manoj, 2022).
Hyperpolarizability Studies
Kucharski et al. (1999) conducted a study on sulfonamide derivatives, including 4-(4′-N-methyl-N-alkylaminophenylazo)-N-(pyrimidin-2-yl)benzenesulfonamides, evaluating their first hyperpolarizability using quantum chemical calculations and hyper-Rayleigh scattering measurement (Kucharski, Janik, & Kaatz, 1999).
Mechanism of Action
Target of Action
Similar compounds have been known to target various enzymes and receptors in the body, altering their function and leading to therapeutic effects .
Mode of Action
The compound likely interacts with its targets through a series of chemical reactions. For instance, it may bind to the active site of an enzyme, inhibiting its function and leading to a change in the biochemical pathway
Biochemical Pathways
The compound likely affects multiple biochemical pathways due to its interaction with various targetsSimilar compounds have been known to affect pathways related to inflammation, cell proliferation, and apoptosis .
properties
IUPAC Name |
4-bromo-N-[4-[[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]amino]phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22BrN5O2S/c1-16-3-7-19(8-4-16)27-23-15-17(2)26-24(29-23)28-20-9-11-21(12-10-20)30-33(31,32)22-13-5-18(25)6-14-22/h3-15,30H,1-2H3,(H2,26,27,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRJOEQFUWDQMBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22BrN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(4-((4-methyl-6-(p-tolylamino)pyrimidin-2-yl)amino)phenyl)benzenesulfonamide |
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